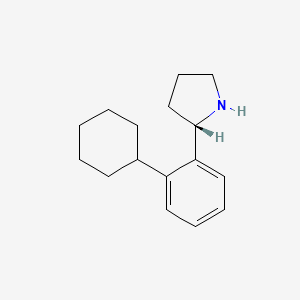
(S)-2-(2-Cyclohexylphenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(2-Cyclohexylphenyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a pyrrolidine ring attached to a phenyl group, which is further substituted with a cyclohexyl group. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of the atoms around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-Cyclohexylphenyl)pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.
Addition of the Cyclohexyl Group: The cyclohexyl group can be added through a Grignard reaction or a similar organometallic reaction.
Industrial Production Methods
Industrial production of this compound may involve the use of chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry. The process typically includes:
Chiral Catalysis: Using chiral catalysts to induce the formation of the (S)-enantiomer.
Resolution of Racemic Mixtures: Separating the (S)-enantiomer from a racemic mixture using chromatographic techniques or crystallization.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(2-Cyclohexylphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidines.
Scientific Research Applications
(S)-2-(2-Cyclohexylphenyl)pyrrolidine has various applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-2-(2-Cyclohexylphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Receptor Interaction: Modulating receptor signaling pathways.
Pathway Involvement: Affecting various biochemical pathways, leading to physiological effects.
Comparison with Similar Compounds
Similar Compounds
®-2-(2-Cyclohexylphenyl)pyrrolidine: The enantiomer of the compound with the opposite stereochemistry.
2-(2-Cyclohexylphenyl)pyrrolidine: The racemic mixture containing both (S)- and ®-enantiomers.
2-Phenylpyrrolidine: A similar compound lacking the cyclohexyl group.
Uniqueness
(S)-2-(2-Cyclohexylphenyl)pyrrolidine is unique due to its specific (S)-configuration, which can result in different biological activities and properties compared to its ®-enantiomer and racemic mixture. The presence of the cyclohexyl group also contributes to its distinct chemical and physical properties.
Properties
Molecular Formula |
C16H23N |
|---|---|
Molecular Weight |
229.36 g/mol |
IUPAC Name |
(2S)-2-(2-cyclohexylphenyl)pyrrolidine |
InChI |
InChI=1S/C16H23N/c1-2-7-13(8-3-1)14-9-4-5-10-15(14)16-11-6-12-17-16/h4-5,9-10,13,16-17H,1-3,6-8,11-12H2/t16-/m0/s1 |
InChI Key |
BUQLACMQYVFYQF-INIZCTEOSA-N |
Isomeric SMILES |
C1CCC(CC1)C2=CC=CC=C2[C@@H]3CCCN3 |
Canonical SMILES |
C1CCC(CC1)C2=CC=CC=C2C3CCCN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


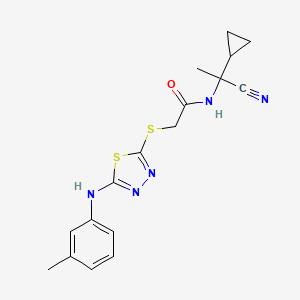
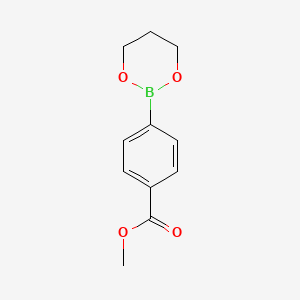

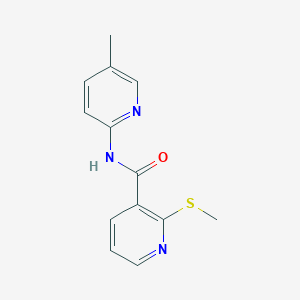
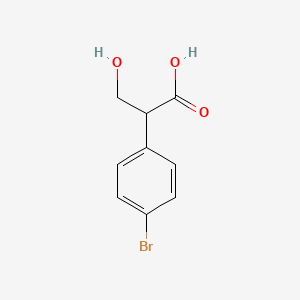




![3-[(Bromoacetyl)amino]benzenesulfonyl fluoride](/img/structure/B13349745.png)

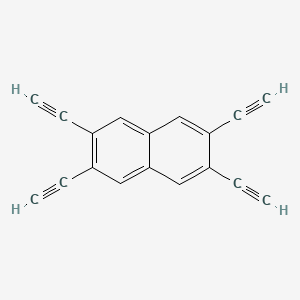
![(3S,4R)-4-[(3-methoxyphenyl)amino]oxolan-3-ol](/img/structure/B13349765.png)

